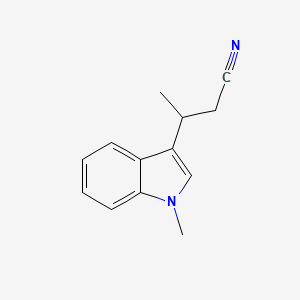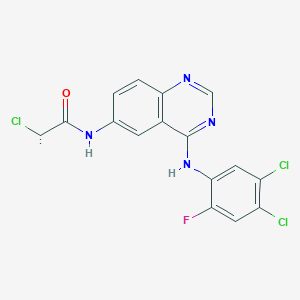
Methyl 2,2,5-trimethyl-1,3-dioxane-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Methyl Ester-d3 is a deuterated derivative of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Methyl Ester. This compound is often used in scientific research due to its unique properties and stability. The deuterium labeling makes it particularly useful in various analytical and mechanistic studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Methyl Ester-d3 typically involves the deuteration of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Methyl Ester. This can be achieved through several methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Direct Deuteration: This involves the use of deuterated reagents in the synthesis process to incorporate deuterium atoms directly into the molecular structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogen-deuterium exchange processes or the use of deuterated starting materials to ensure high yield and purity. The reaction conditions are optimized to maintain the integrity of the dioxane ring and the carboxylic acid ester functionality.
Análisis De Reacciones Químicas
Types of Reactions
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Methyl Ester-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Methyl Ester-d3 has several applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in NMR spectroscopy and mass spectrometry to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme mechanisms.
Medicine: Utilized in pharmacokinetic studies to investigate drug metabolism and distribution.
Industry: Applied in the development of new materials and chemical processes, particularly where deuterium labeling is advantageous.
Mecanismo De Acción
The mechanism of action of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Methyl Ester-d3 involves its interaction with molecular targets through its ester and dioxane functionalities. The deuterium atoms can influence reaction kinetics and stability, making it a valuable tool in mechanistic studies. The compound can participate in various biochemical pathways, providing insights into molecular interactions and transformations.
Comparación Con Compuestos Similares
Similar Compounds
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid: The non-deuterated version of the compound.
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Ethyl Ester: An ester derivative with an ethyl group instead of a methyl group.
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Propyl Ester: Another ester derivative with a propyl group.
Uniqueness
The uniqueness of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Methyl Ester-d3 lies in its deuterium labeling, which provides enhanced stability and distinct spectroscopic properties. This makes it particularly useful in analytical and mechanistic studies where isotopic labeling is required.
Propiedades
IUPAC Name |
methyl 2,2,5-trimethyl-1,3-dioxane-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-8(2)12-5-9(3,6-13-8)7(10)11-4/h5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKBMQTZWHRVCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)(C)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

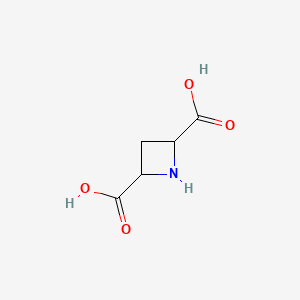

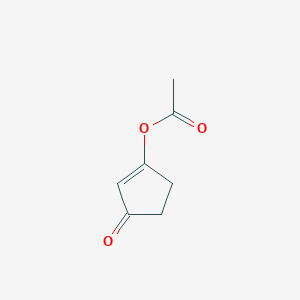
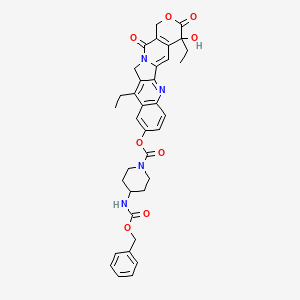
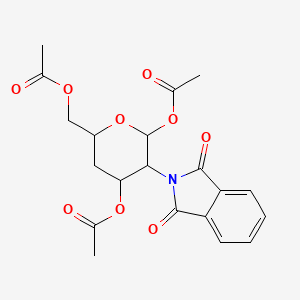

![1H-Benzimidazole, 2-[(phenylmethyl)sulfinyl]-](/img/structure/B12283796.png)
![(S)-N-[(2S,4S,5S)-5-(Dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide-d8](/img/structure/B12283805.png)
![Tert-butyln-[(1r)-1-(5-bromo-4-methyl-2-pyridyl)ethyl]carbamate](/img/structure/B12283809.png)
![N-[4-hydroxy-6-(hydroxymethyl)-2-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B12283813.png)
